SU 5214
Overview
Description
SU5214 is a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). It is known for its ability to modulate tyrosine kinase signal transduction, making it a valuable compound in scientific research, particularly in the fields of cancer and angiogenesis .
Mechanism of Action
Target of Action
SU 5214, also known as SU4949 or 3-(2-Methoxy-benzylidene)-3H-indol-2-ol, is a potent inhibitor of VEGFR2 (vascular endothelial growth factor receptor 2) and EGFR (epidermal growth factor receptor) . These receptors play crucial roles in cell proliferation, survival, and differentiation .
Mode of Action
This compound interacts with its targets, VEGFR2 and EGFR, by binding to their active sites, thereby inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival .
Biochemical Pathways
The primary biochemical pathways affected by this compound are those downstream of VEGFR2 and EGFR . These pathways include the PI3K/Akt pathway, which is involved in cell survival and proliferation, and the MAPK pathway, which is involved in cell differentiation and proliferation .
Pharmacokinetics
Like many other small molecule inhibitors, it is likely to be absorbed in the gut, distributed throughout the body, metabolized in the liver, and excreted in the urine and feces . The compound’s ADME properties and their impact on bioavailability remain to be fully elucidated.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell proliferation and survival, due to its inhibitory effects on VEGFR2 and EGFR . This can lead to the suppression of tumor growth in cancerous cells that overexpress these receptors .
Biochemical Analysis
Biochemical Properties
SU 5214 plays a significant role in biochemical reactions, particularly in the inhibition of tyrosine kinase signal transduction . It interacts with enzymes such as VEGF receptor 2 (VEGFR2/FLK-1) and EGFR, with IC50 values of 14.8 µM and 36.7 µM respectively .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a tyrosine kinase inhibitor . It influences cell function by modulating signal transduction pathways associated with these enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as VEGFR2 and EGFR . This leads to the inhibition of these enzymes, thereby affecting signal transduction pathways and potentially leading to changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SU5214 involves the preparation of 3-(2’-halobenzylidenyl)-2-indolinone compounds. The reaction typically involves the condensation of 2-indolinone with a halobenzaldehyde under basic conditions. The reaction is carried out in a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol, and the product is purified using standard chromatographic techniques .
Industrial Production Methods: Industrial production of SU5214 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in batch reactors, followed by purification using large-scale chromatography or crystallization techniques .
Types of Reactions:
Oxidation: SU5214 can undergo oxidation reactions, particularly at the indolinone moiety.
Reduction: The compound can be reduced under specific conditions, affecting the indolinone ring.
Substitution: SU5214 can participate in substitution reactions, especially at the halobenzylidenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are commonly employed.
Major Products:
Oxidation: Oxidized derivatives of SU5214.
Reduction: Reduced forms of the indolinone ring.
Substitution: Substituted derivatives at the halobenzylidenyl group.
Scientific Research Applications
SU5214 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study tyrosine kinase signaling pathways.
Biology: Investigates the role of VEGFR2 and EGFR in cellular processes.
Medicine: Explores potential therapeutic applications in cancer treatment due to its inhibitory effects on VEGFR2 and EGFR.
Industry: Utilized in the development of new drugs targeting angiogenesis and cancer
Comparison with Similar Compounds
Sotiburafusp alfa: A humanized bispecific fusion protein targeting VEGFR1 and PD-L1.
Ningetinib Tosylate: An orally bioavailable tyrosine kinase inhibitor targeting Axl, VEGFR2, and c-Met.
SU11274: A specific inhibitor of the Met kinase.
CP-547632 TFA: An inhibitor targeting VEGFR-2 and FGF kinases.
Comparison: SU5214 is unique in its dual inhibition of VEGFR2 and EGFR, whereas other similar compounds may target different receptors or have varying degrees of specificity. For example, Ningetinib Tosylate targets multiple kinases including Axl and c-Met, while SU11274 is specific to Met kinase .
Properties
IUPAC Name |
(3Z)-3-[(2-methoxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c1-19-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3,(H,17,18)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQZEVOPIKSAJP-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49642553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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